BAY-958 vs. Atuveciclib: Benchmarking CDK9 Selectivity and Off-Target GSK3 Activity
BAY-958 demonstrates a broader kinase selectivity window within the CDK family compared to its clinical derivative atuveciclib (BAY-1143572). In head-to-head enzymatic assays, BAY-958 exhibits 52-fold selectivity over CDK2, while atuveciclib shows ~100-fold selectivity [1]. Notably, atuveciclib retains off-target inhibition of GSK3α/β (IC50 = 45 nM / 87 nM) , whereas published data for BAY-958 do not report GSK3 activity, suggesting a cleaner off-target profile for this lead compound [1].
| Evidence Dimension | Kinase selectivity vs. CDK2 |
|---|---|
| Target Compound Data | BAY-958: 52-fold selectivity over CDK2 |
| Comparator Or Baseline | Atuveciclib (BAY-1143572): ~100-fold selectivity over CDK2 |
| Quantified Difference | Atuveciclib exhibits ~2-fold higher selectivity over CDK2 than BAY-958 |
| Conditions | In-house enzymatic kinase panel (ATP concentration not specified) |
Why This Matters
The lower CDK2 selectivity window of BAY-958 may be advantageous in contexts where dual CDK9/CDK2 inhibition is desired, while its apparent lack of GSK3 inhibition reduces a confounding variable in mechanistic studies.
- [1] Lücking U, Scholz A, Lienau P, et al. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. ChemMedChem. 2017;12(21):1776-1793. View Source
